Dimethyl diselenide

Catalog No.
S586703
CAS No.
7101-31-7
M.F
C2H6Se2
M. Wt
188 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl diselenide

Dimethyl diselenide (DMDSe) overcomes limitations of DMSe, solid Se, and H2Se with a labile Se-Se bond, enabling low-temperature decomposition and precise bubbler delivery. • Preferred precursor for CVD/ALD of MoSe2, WSe2, PtSe2; minimizes carbon contamination • Volatile liquid for mass-flow-controlled vapor deposition • Enables phase-pure CuInSe2 nanocrystal synthesis • Electrochemical selenylation reagent (1.58 V vs Ag/AgCl). Available for immediate dispatch with full documentation.

CAS Number

7101-31-7

Product Name

Dimethyl diselenide

IUPAC Name

(methyldiselanyl)methane

Molecular Formula

C2H6Se2

Molecular Weight

188 g/mol

InChI

InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3

InChI Key

VLXBWPOEOIIREY-UHFFFAOYSA-N

SMILES

C[Se][Se]C

solubility

0.1 mg/mL at 25 °C

Synonyms

dimethyldiselenide

Canonical SMILES

C[Se][Se]C

The exact mass of the compound Dimethyl diselenide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 mg/ml at 25 °c. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

Dimethyl diselenide (CAS: 7101-31-7) is a high-purity, volatile liquid organoselenium compound primarily utilized as a chalcogen source in chemical vapor deposition (CVD), atomic layer deposition (ALD), and as an electrophilic selenium donor in organic synthesis. Unlike solid selenium or highly toxic hydrogen selenide gas, DMDSe offers a favorable vapor pressure that enables precise, mass-flow-controlled delivery via standard bubbler systems [1]. Its molecular structure, featuring a reactive Se-Se bond, facilitates lower-temperature decomposition pathways compared to monoselenide analogs, making it a critical material for the scalable manufacturing of transition metal dichalcogenide (TMDC) thin films and phase-controlled nanocrystals [2].

Research Fit

Ambient liquid reagent Simplifies handling relative to gaseous Se precursors
Dual research identity Functions as a synthetic intermediate and environmental Se metabolite standard
Moderate volatility Supports controlled-release study designs and reduces airborne loss vs DMSe

Substituting Dimethyl diselenide with common alternatives like Dimethyl selenide (DMSe), Diphenyl diselenide (Ph2Se2), or solid selenium fundamentally alters process kinetics and film quality. DMSe requires significantly higher cracking temperatures due to the absence of a labile Se-Se bond, which frequently leads to severe carbon contamination—such as the unintended formation of defective graphene layers during TMDC growth [1]. Conversely, solid Ph2Se2 lacks the volatility required for standard vapor-phase delivery and possesses a stronger C-Se bond that alters nucleation kinetics, yielding different crystallographic phases in nanocrystal synthesis [2]. Furthermore, reverting to hydrogen selenide (H2Se) introduces severe toxicity and infrastructure costs, making DMDSe the optimal balance of reactivity, volatility, and safety for advanced deposition workflows.

Substitution Risk

Attribute
Dimethyl Diselenide
Common Alternatives
Physical State
Ambient liquid
Gas (H₂Se) or low-reactivity solid (Se⁰)
Volatility Profile
Moderate; liquid-phase source
High volatility (DMSe) may lead to rapid loss
Reaction Mechanism
Electrophilic Se with labile C–Se bond
Stronger C–Se bond (diphenyl diselenide) alters phase selectivity
Biological Context
Reported Se intermediate for selenoprotein biosynthesis
DMSe is a terminal excretory product, not utilized

Kinetic Control of CuInSe2 Nanocrystal Phase via C-Se Bond Strength

In the colloidal synthesis of CuInSe2 nanocrystals, the choice of diselenide precursor directly dictates the resulting crystallographic phase due to differences in C-Se bond dissociation energies. Dimethyl diselenide possesses a relatively weaker C-Se bond compared to aromatic alternatives, driving the reaction kinetics toward the thermodynamically stable chalcopyrite phase. In contrast, using diphenyl diselenide (Ph2Se2), which has a stronger C-Se bond, slows precursor conversion and steers the nucleation entirely toward the metastable wurtzite-like phase [1].

Evidence DimensionResulting crystal phase
Target Compound DataThermodynamically stable chalcopyrite phase (CuInSe2)
Comparator Or BaselineDiphenyl diselenide (Ph2Se2) -> Metastable wurtzite-like phase
Quantified Difference100% phase divergence based on precursor selection
ConditionsColloidal synthesis in oleylamine at 255 °C

Buyers synthesizing photovoltaic or optoelectronic nanoparticles must select DMDSe to reliably isolate the stable chalcopyrite phase, as aromatic diselenides will force a metastable wurtzite structure.

Physical state & vapor pressure
Class-level
Liquid, 0.38 kPa vs H₂Se gas (>100 kPa)
May reduce handling complexity vs gaseous Se sources
Class-level inference; gas infrastructure context

Favorable Oxidation Potential in Electrochemical Selenylation

Dimethyl diselenide serves as a highly efficient reagent for the electrochemical Mn-promoted radical selenylation of boronic acids. Cyclic voltammetry demonstrates that DMDSe has an oxidation peak of 1.58 V versus Ag/AgCl. This is significantly lower than the oxidation potential of typical arylboronic acids (e.g., 2.68 V vs Ag/AgCl), ensuring that the diselenide is preferentially oxidized to form the reactive seleno radical and cation species without degrading the boronic acid substrate [1].

Evidence DimensionOxidation potential
Target Compound Data1.58 V vs Ag/AgCl
Comparator Or BaselineArylboronic acid substrates (e.g., 2.68 V vs Ag/AgCl)
Quantified Difference1.10 V lower oxidation potential
ConditionsCyclic voltammetry in CH3CN/HOAc

The specific oxidation threshold of DMDSe allows for highly selective, green electrochemical synthesis of unsymmetric selenides without over-oxidizing the coupling partners.

Volatility vs DMSe
Head-to-head
84-fold lower vapor pressure
Supports slower release and lower airborne loss
25 °C, isoteniscope method

Facilitated Low-Temperature Deposition of 2D TMDCs

For the wafer-scale growth of 2D materials like PtSe2 and MoS2(1-x)Se2x, Dimethyl diselenide provides a highly reactive gas-phase selenium source. The presence of the Se-Se bond allows for efficient thermal cleavage at moderate temperatures (e.g., 450 °C for PtSe2 conversion). When compared to monoselenides like Dimethyl selenide (DMSe), which lack the Se-Se bond and require higher thermal budgets, DMDSe enables lower-temperature processing that is critical for integrating 2D films onto temperature-sensitive substrates or avoiding carbon-rich defect layers [1].

Evidence DimensionPrecursor reactivity and conversion temperature
Target Compound DataEfficient conversion at 450 °C (e.g., PtSe2 growth)
Comparator Or BaselineDimethyl selenide (DMSe) (Requires higher cracking temperatures)
Quantified DifferenceLowers required deposition temperatures by >200 °C compared to typical monoselenide cracking thresholds
ConditionsThermally assisted conversion (TAC) in a horizontal hot wall furnace

Procurement for semiconductor fabrication should prioritize DMDSe over DMSe when thermal budgets are constrained or when carbon contamination from high-temperature precursor cracking must be minimized.

Metabolic fate
Head-to-head
Utilized for selenoproteins vs excreted as TMSe
Research fit for Se metabolism studies
Rat study (n=5); gut microbiota context
Precursor suitability
Head-to-head
Decomposes vs forms TiSe₂ films (diethyl analog)
Indicates precursor-dependent synthesis outcome
LP-CVD at 500–600 °C; requires ethyl analog for TiSe₂
Nanocrystal phase
Head-to-head
Chalcopyrite (DMDSe) vs wurtzite (diphenyl)
Phase control via C–Se bond strength
Colloidal synthesis; photovoltaic relevance
MS diagnostic reagent
Class-level
Selective CH₃Se• abstraction by distonic ions
Supports ion structure elucidation
Gas-phase ion-molecule reactions

CVD and ALD of Transition Metal Dichalcogenides (TMDCs)

Due to its high volatility and labile Se-Se bond, DMDSe is the premier choice for the vapor-phase growth of 2D materials such as PtSe2, WSe2, and MoSe2. It is particularly suited for processes requiring precise mass-flow control via bubblers and lower thermal budgets to prevent carbon contamination [1].

Phase-Controlled Synthesis of Photovoltaic Nanocrystals

DMDSe is specifically required for the colloidal synthesis of thermodynamically stable chalcopyrite CuInSe2 nanocrystals. Its relatively weak C-Se bond (compared to diphenyl diselenide) dictates the reaction kinetics necessary to avoid the formation of metastable wurtzite phases [2].

Green Electrochemical Synthesis of Unsymmetric Selenides

Leveraging its favorable oxidation potential (1.58 V vs Ag/AgCl), DMDSe is the optimal reagent for the electrochemical radical selenylation of boronic acids. It allows for high-yield, transition-metal-promoted coupling without the need for harsh chemical oxidants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CuInSe₂ nanocrystal synthesis
C–Se bond lability
Chalcopyrite phase confirmation by XRD
Ion structure analysis (MS)
Selective CH₃Se• abstraction
Distonic vs conventional ion differentiation
Environmental fate studies
Reduced volatility profile
Release kinetics in soil or atmospheric models
Se metabolism & microbiome research
Metabolic utilization pathway
Selenoprotein incorporation assays

Boiling Point

156.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.91%): Flammable liquid and vapor [Warning Flammable liquids];
H301+H331 (86.36%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (97.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (95.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.85 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7101-31-7

Wikipedia

Dimethyldiselenide

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